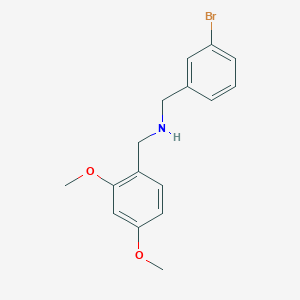
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione, also known as IBPD, is a chemical compound belonging to the pyrimidine family. IBPD is a heterocyclic organic compound that contains a pyrimidine ring with a benzyl and an iodo group attached to it. IBPD has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been proposed that 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione exerts its antitumor activity by inhibiting the activity of thymidylate synthase, an enzyme essential for DNA synthesis. 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has also been shown to induce apoptosis, a programmed cell death, in cancer cells. Additionally, 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects:
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest in cancer cells, leading to their death. 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Moreover, 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has been shown to modulate the immune system by enhancing the activity of natural killer cells, which play a crucial role in the body's defense against cancer and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. Moreover, 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione is highly soluble in water, which makes it suitable for various biological assays. However, 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione also has some limitations. It is highly reactive and can undergo various side reactions, which can affect its biological activity. Moreover, 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione exhibits poor bioavailability, which limits its therapeutic potential.
Orientations Futures
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential. One of the future directions could be the development of more potent and selective analogs of 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione. Moreover, the combination of 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione with other anticancer agents could enhance its therapeutic efficacy. Additionally, the investigation of the molecular mechanisms underlying the antitumor and antiviral activities of 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione could provide new insights into the development of novel therapies for cancer and viral infections.
Méthodes De Synthèse
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione can be synthesized using various methods. One of the most common methods involves the reaction between 5-iodouracil and benzylamine in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which is then oxidized to form 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione. Another method involves the reaction between 5-iodouracil and benzyl bromide in the presence of potassium carbonate. This method yields 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione in high yields and purity.
Applications De Recherche Scientifique
1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antiviral activity against herpes simplex virus type 1 and 2. Moreover, 1-benzyl-5-iodo-2,4(1H,3H)-pyrimidinedione has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-benzyl-5-iodopyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAAPKSCUSZQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-iodopyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)





![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)




![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)
![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)
![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)